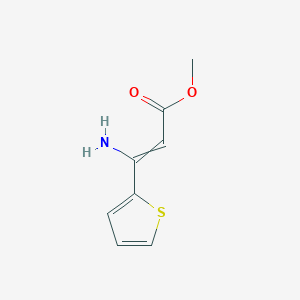
Methyl 3-amino-3-thiophen-2-yl-acrylate
Cat. No. B8582141
Key on ui cas rn:
90956-83-5
M. Wt: 183.23 g/mol
InChI Key: NLKYBKXDQIMRKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07893296B2
Procedure details


To a solution of 17.83 g (0.09679 mol) of methyl 2-(2-thenoyl)acetate in 180 ml of methanol, 36.62 g (0.5807 mol) of ammonium formate was added, and the resulting mixture was heated under reflux for 38 hours. After completion of the reaction, the reaction mixture was cooled to room temperature, and the solvent was evaporated off under reduced pressure. To the residue, 100 ml of ethyl acetate and 100 ml of water were added, and the mixture was stirred at room temperature for 30 minutes. Then, the organic layer was separated, and the aqueous layer was extracted with 50 ml of ethyl acetate. The organic layers were combined, washed with 40 ml of water and with 40 ml of a brine successively and dried over sodium sulfate. The solvent was removed under reduced pressure, and the residue was then distilled to give the objective methyl 3-amino-3-thiophen-2-yl-acrylate (15.80 g, colorless liquid). The yield was 89.1%.



Yield
89.1%
Identifiers


|
REACTION_CXSMILES
|
[C:1]1([C:6]([CH2:8][C:9]([O:11][CH3:12])=[O:10])=O)[S:5][CH:4]=[CH:3][CH:2]=1.C([O-])=O.[NH4+:16]>CO>[NH2:16][C:6]([C:1]1[S:5][CH:4]=[CH:3][CH:2]=1)=[CH:8][C:9]([O:11][CH3:12])=[O:10] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
17.83 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CS1)C(=O)CC(=O)OC
|
|
Name
|
|
|
Quantity
|
36.62 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)[O-].[NH4+]
|
|
Name
|
|
|
Quantity
|
180 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at room temperature for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the resulting mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 38 hours
|
|
Duration
|
38 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After completion of the reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated off under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the residue, 100 ml of ethyl acetate and 100 ml of water were added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Then, the organic layer was separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted with 50 ml of ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 40 ml of water and with 40 ml of a brine successively
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed under reduced pressure
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the residue was then distilled
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC(=CC(=O)OC)C=1SC=CC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 15.8 g | |
| YIELD: PERCENTYIELD | 89.1% | |
| YIELD: CALCULATEDPERCENTYIELD | 89.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
